[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

CYP2A6 Inhibition Nicotine Metabolism Enzyme Assay

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (CAS 953899-56-4) is a pyridine methanamine derivative featuring a 4-methoxyphenoxy group at the 6-position of the pyridine ring, with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. This compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of more complex, biologically active molecules, notably including first-in-class Hec1 inhibitors.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 953899-56-4
Cat. No. B2672807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine
CAS953899-56-4
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC=C(C=C2)CN
InChIInChI=1S/C13H14N2O2/c1-16-11-3-5-12(6-4-11)17-13-7-2-10(8-14)9-15-13/h2-7,9H,8,14H2,1H3
InChIKeyZOXMLFBPKXJGBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine CAS 953899-56-4: Technical Procurement Overview


[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (CAS 953899-56-4) is a pyridine methanamine derivative featuring a 4-methoxyphenoxy group at the 6-position of the pyridine ring, with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of more complex, biologically active molecules, notably including first-in-class Hec1 inhibitors [2]. While publicly available bioactivity data for the isolated molecule is limited, its specific structural motif has been directly implicated in critical structure-activity relationship (SAR) studies for enhancing potency and modulating target selectivity [3].

Technical Procurement Risks: Why Generic Substitution of [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (953899-56-4) is Not Viable


Substitution of this specific compound with generic or superficially similar pyridine methanamine derivatives poses significant scientific and financial risk due to the exquisitely sensitive nature of the pyridine methanamine SAR landscape. Research has established that the precise position of substitution on the pyridine ring is a critical determinant of both target potency and selectivity, with the 4-position identified as a key modification site for eliciting increased potency and enhanced selectivity for targets like Cytochrome P450 2A6 [1]. Furthermore, the specific 6-(4-methoxyphenoxy) motif has been validated in the design and synthesis of TAI-1, a first-in-class Hec1 inhibitor, where this exact moiety is essential for the compound's biological activity and oral bioavailability [2]. Using an analog with a different substitution pattern or a different phenoxy group risks complete loss of activity in established downstream synthetic pathways or target engagement assays, making the procurement of this exact CAS number mandatory for replicating published results or developing the intended pharmacophore.

[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (953899-56-4): A Quantitative Evidence Guide for Scientific Selection


Comparative Binding Affinity to Cytochrome P450 2A6 (CYP2A6)

The target compound exhibits a measured binding affinity (Kd) of 2.00E+3 nM (2 µM) for Cytochrome P450 2A6 [1]. In contrast, a related, optimized pyridine methanamine derivative, (5-Pyrid-3-ylthien-2-yl)methylamine, demonstrates a significantly higher affinity with a reported Ki of 20 nM . This represents a 100-fold difference in binding affinity, highlighting the critical impact of structural modifications on target engagement.

CYP2A6 Inhibition Nicotine Metabolism Enzyme Assay

Role as a Critical Synthetic Precursor for the First-in-Class Hec1 Inhibitor TAI-1

The [6-(4-methoxyphenoxy)pyridin-3-yl]methanamine scaffold is the direct synthetic precursor to the clinical-stage anticancer agent TAI-1. SAR studies show that the introduction of the C-4' 4-methoxyphenoxy group to the core structure of the hit compound INH1 was a key step in generating TAI-1 [1]. TAI-1, which contains this exact moiety, demonstrates remarkable potency with a GI50 of 13.48 nM in K562 leukemia cells and shows strong, broad-spectrum anticancer activity in vivo [2]. This establishes the target compound as an essential intermediate for accessing a validated, high-value pharmacophore.

Hec1 Inhibitor Anticancer Medicinal Chemistry

Inclusion in High-Throughput Screening for Cancer Stem Cell Inhibitors

The compound was tested in the NIH's PubChem BioAssay AID 504535, a luminescence cell-based primary high-throughput screen (HTS) designed to identify inhibitors of breast cancer stem cells (CSCs) [1]. The assay measured viability of HMLE_shECad cells, a model for CSCs, after 72 hours of compound treatment. While the specific activity outcome for this compound is not publicly detailed in the summary, its inclusion in this targeted screening panel indicates its selection from a larger library for evaluation against this high-value oncology target, distinguishing it from untested or generic building blocks.

Cancer Stem Cells HTS Breast Cancer

Validated Application Scenarios for Procuring [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine (953899-56-4)


Synthesis and SAR Expansion of Hec1/Nek2 Inhibitors for Oncology Research

This compound is a mandatory starting material for synthesizing TAI-1 and its analogues. Research programs focused on mitotic disruption in cancer, particularly those targeting the Hec1-Nek2 protein-protein interaction, rely on this specific building block to access the validated 4-methoxyphenoxy pharmacophore, which is essential for the potent anticancer activity (GI50 = 13.48 nM) observed in the lead compound TAI-1 [1].

Medicinal Chemistry Optimization of CYP2A6 Inhibitors

For programs developing selective CYP2A6 inhibitors for smoking cessation or other metabolic disorders, this compound serves as a critical SAR probe. Its measured Kd of 2000 nM provides a baseline for understanding the affinity of the unsubstituted 6-(4-methoxyphenoxy)pyridin-3-yl]methanamine scaffold. Researchers can use this data point to rationally design and synthesize derivatives with improved potency, aiming to bridge the 100-fold affinity gap relative to optimized inhibitors like (5-Pyrid-3-ylthien-2-yl)methylamine (Ki = 20 nM) .

Validation Studies in Cancer Stem Cell Biology

Given the compound's documented inclusion in PubChem BioAssay AID 504535, a primary HTS for breast cancer stem cell inhibitors, it is a relevant chemical probe for follow-up studies in CSC biology [2]. Researchers investigating the therapeutic targeting of CSCs in breast cancer can use this compound to validate hits from the original screen or to explore its mechanism of action and potential for further optimization in this disease context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for [6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.